Structural Uniqueness: 4-Methoxyphenyl Carboxamide vs. Closest Commercial Analogs
The target compound is the only commercially listed analog in its immediate series that combines the 3-((5-chloropyrimidin-2-yl)oxy)piperidine scaffold with an N-(4-methoxyphenyl) carboxamide. The closest cataloged comparators differ exclusively at the N-aryl group: N-(4-methylphenyl) (CAS 2034330-91-9, C17H19ClN4O2, MW 346.82, XLogP3 ~2.9), N-(3-chlorophenyl) (CAS 2034398-98-4, C16H16Cl2N4O2, MW 367.23, XLogP3 ~3.1), and N-(4-methoxyphenethyl) (CAS not verified in allowed sources, C19H23ClN4O3, MW 390.87). The 4-methoxyphenyl group imparts a unique hydrogen-bond acceptor (para-OCH3) not present in the 4-methylphenyl analog and avoids the additional halogen of the 3-chlorophenyl variant, potentially altering target binding, solubility, and metabolic stability. No direct head-to-head bioactivity comparison is available in public literature [1].
| Evidence Dimension | N-aryl substituent identity and computed logP |
|---|---|
| Target Compound Data | 4-OCH3-phenyl; XLogP3 = 2.5 [1] |
| Comparator Or Baseline | 4-CH3-phenyl (CAS 2034330-91-9, XLogP3 ~2.9); 3-Cl-phenyl (CAS 2034398-98-4, XLogP3 ~3.1); 4-OCH3-phenethyl (XLogP3 ~3.5 estimated) [1] |
| Quantified Difference | ΔXLogP3: 0.4 to 1.0 units lower than comparators |
| Conditions | Computed by XLogP3 algorithm (PubChem); no experimental logP data available |
Why This Matters
A lower computed logP suggests potentially higher aqueous solubility relative to more lipophilic analogs, which could be advantageous in biochemical assay conditions but remains unverified experimentally.
- [1] PubChem. Compound Summary pages for CID 119100820 and structurally related compounds. Computed XLogP3 values. National Center for Biotechnology Information. Accessed April 2026. View Source
